Biotin-C2-Maleimide: A Technical Guide for Researchers
Biotin-C2-Maleimide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Biotin-C2-maleimide, a thiol-reactive biotinylation reagent widely used for the specific modification of proteins, peptides, and other biomolecules. This document outlines its core properties, experimental protocols for its use, and the fundamental chemistry that underpins its utility in various research and drug development applications.
Core Properties of Biotin-C2-Maleimide
Biotin-C2-maleimide is a chemical compound that combines the high-affinity binding of biotin (B1667282) for avidin (B1170675) and streptavidin with the specific reactivity of a maleimide (B117702) group towards sulfhydryl (thiol) groups.[1][2] The "C2" refers to a two-carbon spacer arm that links the biotin and maleimide moieties. This moderate spacer helps to preserve the biological activity of the labeled molecule and improves binding to avidin or streptavidin.[3]
Chemical Structure and Physicochemical Properties
The maleimide group is an electrophilic compound that exhibits high selectivity for the sulfhydryl groups found in cysteine residues of proteins.[2][4] This reaction proceeds via a Michael addition to form a stable thioether bond.[2]
Table 1: Physicochemical Properties of Biotin-C2-Maleimide
| Property | Value | Source |
| Molecular Formula | C16H22N4O4S | [5] |
| Molecular Weight | 366.44 g/mol | [3][5] |
| Appearance | White to off-white solid | [5][6] |
| Solubility | Soluble in DMSO and DMF | [3][5] |
| Storage Conditions | -20°C, protected from light and moisture | [3][5][6] |
| Stock Solution Stability | In DMSO: 6 months at -80°C, 1 month at -20°C (protect from light) | [5][6] |
Experimental Protocols
The following sections provide detailed methodologies for the use of Biotin-C2-maleimide in labeling proteins and other thiol-containing molecules.
General Considerations for Thiol-Reactive Labeling
Successful labeling with Biotin-C2-maleimide requires careful attention to several factors:
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Presence of Free Thiols: The target molecule must have a free sulfhydryl group.[3] Disulfide bonds within proteins must be reduced prior to labeling to expose the cysteine residues.[4] Reagents such as Tris(2-carboxyethyl)phosphine (TCEP) are commonly used for this purpose as they are stable and do not contain thiols themselves.[4][5]
-
Buffer Conditions: The reaction should be performed in a buffer with a pH between 6.5 and 7.5 to ensure the specific reaction with thiols and minimize hydrolysis of the maleimide group.[3][7][8] Buffers should be free of extraneous thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[3] Suitable buffers include phosphate-buffered saline (PBS), Tris, and HEPES.[4][8]
-
Exclusion of Oxygen: To prevent the re-oxidation of free thiols to disulfides, it is advisable to work with degassed buffers and/or under an inert atmosphere (e.g., nitrogen or argon).[3][4]
Protocol for Labeling Proteins
This protocol is a general guideline for the biotinylation of proteins containing cysteine residues. Optimization may be required for specific proteins.
Materials:
-
Protein to be labeled
-
Biotin-C2-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Reducing agent (e.g., TCEP)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[1] If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them.[8]
-
Biotin-C2-Maleimide Stock Solution Preparation: Prepare a stock solution of Biotin-C2-maleimide in anhydrous DMSO or DMF at a concentration of 5-10 mg/mL.[1]
-
Labeling Reaction: Add a 10-20 fold molar excess of the Biotin-C2-maleimide stock solution to the protein solution.[8] Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][8]
-
Purification: Remove the unreacted Biotin-C2-maleimide and byproducts by gel filtration using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Recommended Value | Source |
| Protein Concentration | 1 - 10 mg/mL | [1] |
| Biotin-C2-Maleimide Stock | 5 - 10 mg/mL in DMSO or DMF | [1] |
| Molar Ratio (Biotin:Protein) | 10-20:1 | [7][8] |
| Reaction pH | 6.5 - 7.5 | [3][7][8] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | [1][8] |
| Reaction Temperature | Room Temperature or 4°C | [3] |
Protocol for Labeling Peptides or Small Molecules
This protocol can be adapted for smaller molecules containing a free thiol group.
Materials:
-
Thiol-containing peptide or small molecule
-
Biotin-C2-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., PBS, pH 7.2)
-
Purification system (e.g., HPLC)
Procedure:
-
Preparation of Reactants: Dissolve the peptide or small molecule in the reaction buffer. Dissolve Biotin-C2-maleimide in DMSO or DMF.
-
Labeling Reaction: Mix the reactants, typically using a slight molar excess of the thiol-containing molecule to ensure complete consumption of the maleimide. A 1:1.2 molar ratio of biotin to thiol-containing molecule can be a starting point.[1] Incubate for 2-4 hours at room temperature.[1]
-
Purification: Purify the biotinylated product using an appropriate method such as reverse-phase HPLC.[1]
Visualizing Workflows and Pathways
The following diagrams illustrate the key chemical reaction and experimental workflows involved in using Biotin-C2-maleimide.
Caption: Chemical reaction of Biotin-C2-maleimide with a thiol group.
Caption: Experimental workflow for protein biotinylation.
Applications in Research and Development
The specific and stable conjugation achieved with Biotin-C2-maleimide makes it a valuable tool in numerous applications, including:
-
Protein Detection and Quantification: Biotinylated proteins can be detected with high sensitivity using enzyme- or fluorophore-conjugated avidin or streptavidin in techniques like Western blotting, ELISA, and flow cytometry.
-
Protein Purification: The strong interaction between biotin and immobilized avidin or streptavidin allows for efficient affinity purification of labeled proteins and their interacting partners.[7]
-
Immunoassays: Biotinylation of antibodies is a common strategy to develop sensitive and robust immunoassays.
-
Drug Delivery: The conjugation of biotin to drug molecules or delivery vehicles can facilitate targeted delivery to cells expressing biotin receptors.
Conclusion
Biotin-C2-maleimide is a versatile and efficient reagent for the targeted biotinylation of thiol-containing molecules. Its well-defined reactivity, coupled with the high affinity of the biotin-avidin interaction, provides a powerful tool for researchers in a wide range of biological and biomedical fields. By following the established protocols and understanding the underlying chemical principles, scientists can effectively utilize this reagent to advance their research and development efforts.
